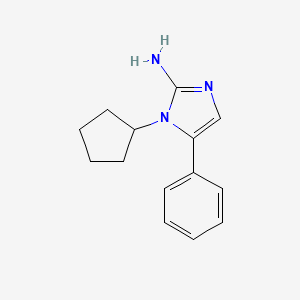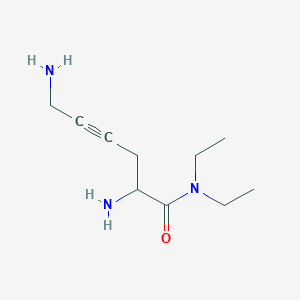
2,6-Diamino-N,N-diethylhex-4-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-N,N-diethylhex-4-ynamide: is an organic compound with a unique structure that includes both amine and alkyne functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-N,N-diethylhex-4-ynamide typically involves the reaction of a suitable precursor with diethylamine and an appropriate alkyne. One common method is the reaction of 2,6-diaminohex-4-ynoic acid with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diamino-N,N-diethylhex-4-ynamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Introduction of various functional groups depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,6-Diamino-N,N-diethylhex-4-ynamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,6-Diamino-N,N-diethylhex-4-ynamide involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds or ionic interactions, while the alkyne group can participate in covalent bonding or undergo further chemical modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: Used in the treatment of neurological disorders.
2,6-Diamino-4-hexynoic acid: Known for its growth inhibitory properties.
Uniqueness: 2,6-Diamino-N,N-diethylhex-4-ynamide is unique due to its combination of amine and alkyne functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
918872-03-4 |
|---|---|
Molekularformel |
C10H19N3O |
Molekulargewicht |
197.28 g/mol |
IUPAC-Name |
2,6-diamino-N,N-diethylhex-4-ynamide |
InChI |
InChI=1S/C10H19N3O/c1-3-13(4-2)10(14)9(12)7-5-6-8-11/h9H,3-4,7-8,11-12H2,1-2H3 |
InChI-Schlüssel |
QYVVJUDLEKENGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(CC#CCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


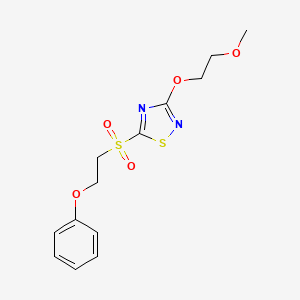
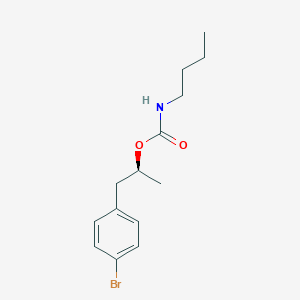
![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)
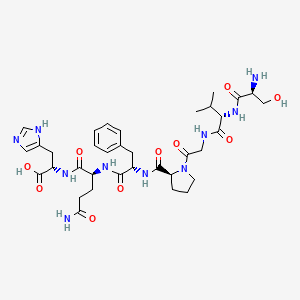
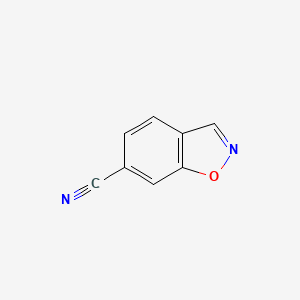
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)
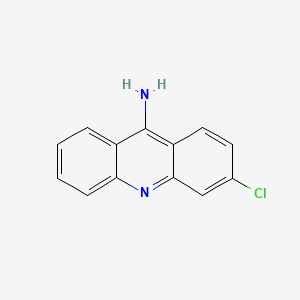
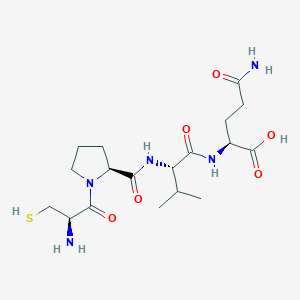
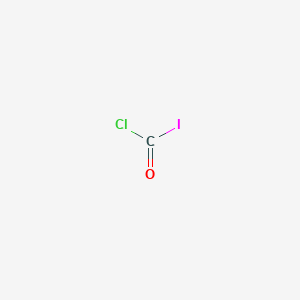
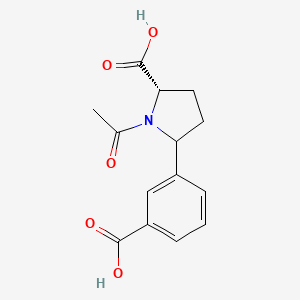
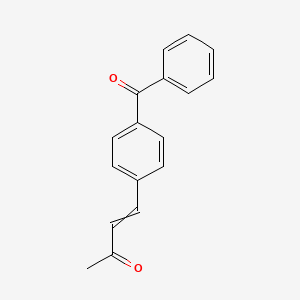
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
